3,4,8,9,10,11-hexahydrospiro[benzo[m][1]oxa[4,11]diazacyclotetradecine-6,4'-piperidine]-5,12(2H,7H)-dione
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Overview
Description
3,4,8,9,10,11-hexahydrospiro[benzomoxa[4,11]diazacyclotetradecine-6,4’-piperidine]-5,12(2H,7H)-dione is a complex heterocyclic compound It features a spiro linkage, which is a unique structural motif where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,8,9,10,11-hexahydrospiro[benzomoxa[4,11]diazacyclotetradecine-6,4’-piperidine]-5,12(2H,7H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-amino-3-ethoxycarbonyl-1,2-dihydrospiro(naphthalene-2,1’-cyclopentane) with various isothiocyanates followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4,8,9,10,11-hexahydrospiro[benzomoxa[4,11]diazacyclotetradecine-6,4’-piperidine]-5,12(2H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
3,4,8,9,10,11-hexahydrospiro[benzomoxa[4,11]diazacyclotetradecine-6,4’-piperidine]-5,12(2H,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological processes.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3,4,8,9,10,11-hexahydrospiro[benzomoxa[4,11]diazacyclotetradecine-6,4’-piperidine]-5,12(2H,7H)-dione exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro-linked heterocycles, such as:
- 4-oxo-2-thioxo-1,2,3,4,5,6-hexahydrospiro(benzo[h]quinazoline-5,1’-cyclopentane)
- 6-oxo-7,8-dihydrospiro(benzo[h]thiazolidino[2,3-b]quinazoline-7,1’-cyclopentane)
Uniqueness
What sets 3,4,8,9,10,11-hexahydrospiro[benzomoxa[4,11]diazacyclotetradecine-6,4’-piperidine]-5,12(2H,7H)-dione apart is its unique combination of structural features, including the spiro linkage and the presence of multiple heteroatoms. This makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H28ClN3O3 |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
spiro[2-oxa-5,12-diazabicyclo[12.4.0]octadeca-1(18),14,16-triene-7,4'-piperidine]-6,13-dione;hydrochloride |
InChI |
InChI=1S/C19H27N3O3.ClH/c23-17-15-5-1-2-6-16(15)25-14-13-22-18(24)19(7-3-4-10-21-17)8-11-20-12-9-19;/h1-2,5-6,20H,3-4,7-14H2,(H,21,23)(H,22,24);1H |
InChI Key |
GLOFCKCCKRXICP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(=O)C2=CC=CC=C2OCCNC(=O)C3(C1)CCNCC3.Cl |
Origin of Product |
United States |
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